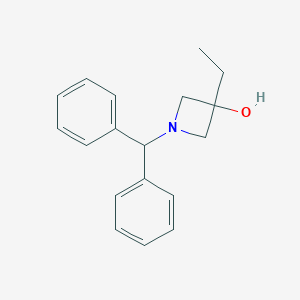

1-Benzhydryl-3-ethylazetidin-3-ol

Vue d'ensemble

Description

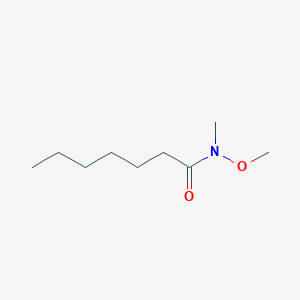

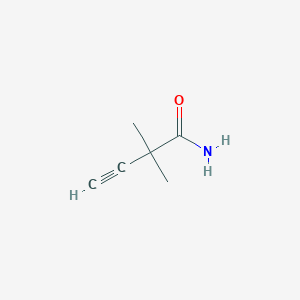

1-Benzhydryl-3-ethylazetidin-3-ol is a chemical compound with the molecular formula C18H21NO . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of 1-Benzhydryl-3-ethylazetidin-3-ol involves a reaction with hydrogen chloride, palladium 10% on activated carbon, and hydrogen in methanol .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Azetidinones : A study by Salgado et al. (2002) explored the regio- and stereoselective alkylation of 1-benzhydryl-2-methoxymethylazetidin-3-one, leading to the production of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ols. The structure and stereochemistry of these azetidinols were confirmed using single crystal X-ray diffraction analysis (Salgado et al., 2002).

Synthesis and beta-Lactamase Inhibitory Properties : Micetich et al. (1987) prepared benzhydryl 2 beta-[(1,2,3-triazol-1-yl)methyl]-2 alpha-methylpenam- 3 alpha-carboxylate 1,1-dioxide. They found it to be a potent inhibitor of various bacterial beta-lactamases, indicating a potential application in antibiotic development (Micetich et al., 1987).

Improved Synthesis Process : Reddy et al. (2010) developed an improved, one-pot, multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol, a pharmaceutically important moiety. This process was high yielding and chromatography-free, important for efficient production (Reddy et al., 2010).

Biological Characterization and Applications

Inhibition of Human Breast Cancer Cell Proliferation : Kumar et al. (2007) synthesized 1-benzhydryl-sulfonyl-piperazine derivatives and evaluated their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation. One compound showed significant inhibitory activity, highlighting potential in cancer therapy (Kumar et al., 2007).

Monoamine Transporter Activity : Kharkar et al. (2009) developed a series of molecules based on a 4‐(2‐(benzhydryloxy)ethyl)‐1‐((R)‐2‐hydroxy‐2‐phenylethyl)‐piperidin‐3‐ol template. Depending on their stereochemistry, these compounds showed varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, with potential applications in treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).

Dopamine Antagonist Activity : Metkar et al. (2013) assessed azetidine derivatives, including 1-benzhydryl-azetidin-3yl derivatives, for their potency as dopaminergic antagonists. They found that certain derivatives were potent antagonists for D2 and D4 receptors, suggesting potential applications in neurological and psychiatric treatments (Metkar et al., 2013).

Propriétés

IUPAC Name |

1-benzhydryl-3-ethylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-18(20)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17,20H,2,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVGFUVCECQOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-ethylazetidin-3-ol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)

![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)

![ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B175924.png)

![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)